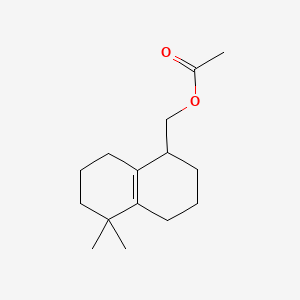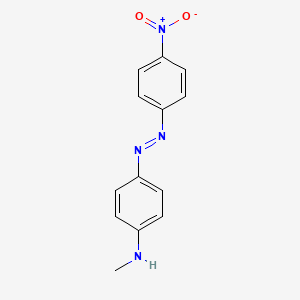
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate), also known as estradiol undecylenate, is an estrogen medication and estrogen ester. It is the C17β undecenoate (undecylenate) ester of estradiol. This compound was developed but never marketed. It is known for its prolonged effect when administered intramuscularly, making it a potential candidate for menopausal hormone therapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) involves the esterification of estradiol with undecenoic acid. The reaction typically requires a catalyst and is conducted under controlled temperature and pressure conditions to ensure the formation of the desired ester. The process involves the following steps:
Activation of Undecenoic Acid: The undecenoic acid is activated using a coupling agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated undecenoic acid is then reacted with estradiol in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the ester bond.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield estradiol and undecenoic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or other oxidized products.
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a catalyst (Pd/C).
Major Products Formed
Hydrolysis: Estradiol and undecenoic acid.
Oxidation: Estradiol derivatives with oxidized hydroxyl groups.
Reduction: Saturated derivatives of the original compound.
Applications De Recherche Scientifique
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its effects on cellular processes and hormone regulation.
Medicine: Explored for potential use in hormone replacement therapy, particularly for menopausal women.
Mécanisme D'action
The mechanism of action of estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) involves its conversion to estradiol in the body. Estradiol binds to estrogen receptors, leading to the activation of estrogen-responsive genes. This results in various physiological effects, including the regulation of reproductive functions, maintenance of bone density, and modulation of lipid metabolism. The prolonged effect of the compound is due to its slow release and gradual conversion to estradiol .
Comparaison Avec Des Composés Similaires
Similar Compounds
Estradiol valerate: Another ester of estradiol with a shorter duration of action.
Estradiol enanthate: Similar to estradiol undecylenate but with a different ester chain length.
Estradiol cypionate: Known for its use in hormone replacement therapy with a different pharmacokinetic profile.
Uniqueness
Estra-1,3,5(10)-triene-3,17beta-diol 17-(10-undecenoate) is unique due to its very prolonged effect, which exceeds that of other estradiol esters. This makes it a potential candidate for long-term hormone therapy, although it was never marketed .
Propriétés
Numéro CAS |
85702-61-0 |
|---|---|
Formule moléculaire |
C29H42O3 |
Poids moléculaire |
438.6 g/mol |
Nom IUPAC |
[(8R,9S,13S,14S,17S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] undec-10-enoate |
InChI |
InChI=1S/C29H42O3/c1-3-4-5-6-7-8-9-10-11-28(31)32-27-17-16-26-25-14-12-21-20-22(30)13-15-23(21)24(25)18-19-29(26,27)2/h3,13,15,20,24-27,30H,1,4-12,14,16-19H2,2H3/t24-,25-,26+,27+,29+/m1/s1 |
Clé InChI |
VJTIEHBTPQORML-GVGNIZHQSA-N |
SMILES isomérique |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCCCCCCCC=C)CCC4=C3C=CC(=C4)O |
SMILES canonique |
CC12CCC3C(C1CCC2OC(=O)CCCCCCCCC=C)CCC4=C3C=CC(=C4)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


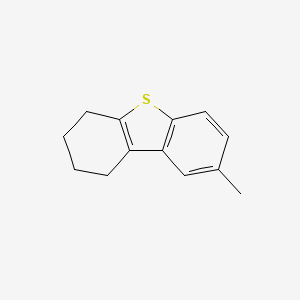

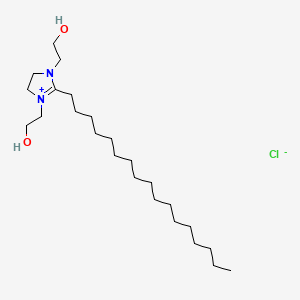
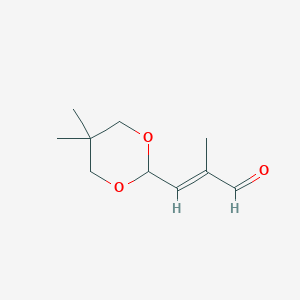
![1,2,3,3',3a,4,4',6,7,7a-Decahydrospiro[4,7-methano-5H-indene-5,2'-[2H]pyran]](/img/structure/B12675092.png)
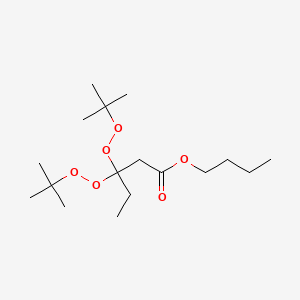
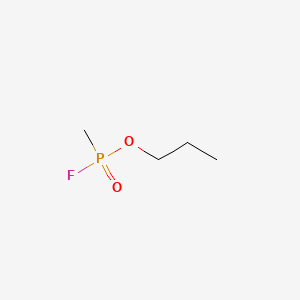

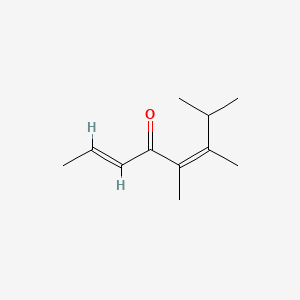
![[3-[3,3-di(docosanoyloxy)propoxy]-1-hydroxypropyl] docosanoate](/img/structure/B12675130.png)
